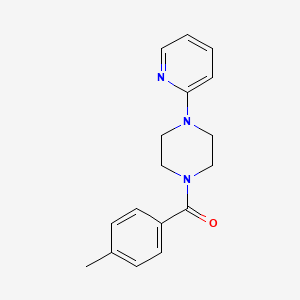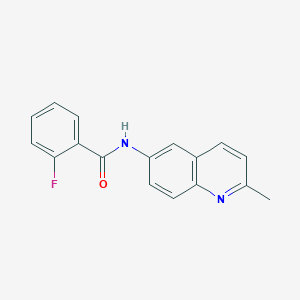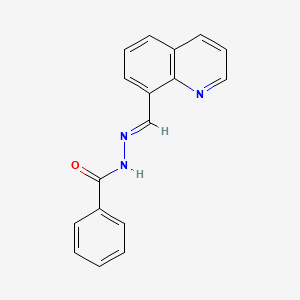
1-(4-methylbenzoyl)-4-(2-pyridinyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 1-(4-methylbenzoyl)-4-(2-pyridinyl)piperazine and related compounds often involves multi-step chemical processes including reductive amination, amide hydrolysis, and N-alkylation. The procedures are designed to form the piperazine backbone and introduce the pyridinyl and benzoyl groups at specific positions. For example, a similar compound, 2-[4-(4-Fluorobenzyl)piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine, was synthesized through these steps, confirming the structures of intermediates and the target compound using NMR and ESI-MS techniques (Yang Fang-wei, 2013).
Molecular Structure Analysis
The molecular structure of compounds similar to this compound has been elucidated through techniques such as X-ray crystallography. These analyses reveal the spatial arrangement of atoms within the molecule, the planarity of aromatic rings, and the conformation of the piperazine ring. For instance, the structure of 1-(p-fluorophenylmethyl)-2-(4-methyl-1-piperazinyl)-1H-benzimidazole hydrogen fumarate was determined, showcasing the importance of these structural insights in understanding the compound's chemical behavior (S. Özbey et al., 1998).
Chemical Reactions and Properties
Chemical reactions involving this compound and its analogs typically explore the reactivity of the piperazine and benzoyl functional groups. These reactions can lead to the formation of new compounds with varied biological activities. The study of these reactions helps in understanding the compound's chemical properties and potential as a ligand for biological targets. The synthesis of related compounds and their receptor binding assays have shown that modifications to the piperazine structure can significantly affect their binding affinities, indicating the compound's versatility in chemical modifications (Li Gu-ca, 2014).
科学的研究の応用
Discovery of G Protein-Biased Dopaminergics
1,4-Disubstituted aromatic piperazines, akin to 1-(4-methylbenzoyl)-4-(2-pyridinyl)piperazine, have been recognized for their affinity towards aminergic G protein-coupled receptors. A study highlighted the synthesis of high-affinity dopamine receptor partial agonists through the incorporation of a pyrazolo[1,5-a]pyridine heterocyclic appendage, leading to compounds that favor G protein activation over β-arrestin recruitment at dopamine D2 receptors. This research offers insights into designing G protein-biased partial agonists as potential novel therapeutics, demonstrating antipsychotic activity in vivo (Möller et al., 2017).
Conformationally Constrained Butyrophenones
Research into conformationally restricted butyrophenones bearing the 1,4-disubstituted piperazine structure revealed their affinity for dopamine and serotonin receptors. These compounds showed promise as antipsychotic agents through in vitro assays and in vivo pharmacological profiles, underscoring the importance of the amine fragment connected to the cyclohexanone structure in modulating potency and selectivity (Raviña et al., 2000).
Visible-Light-Driven Synthesis of Piperazines
A visible-light-promoted decarboxylative annulation protocol was developed for synthesizing 2-substituted piperazines, including structures related to this compound. This method highlights a green chemistry approach, leveraging photocatalysis to achieve efficient transformations under mild conditions, whether in batch or in continuous mode, underscoring the versatility of piperazines in medicinal chemistry (Gueret et al., 2020).
Antimicrobial Activities of Piperazine Derivatives
The synthesis of novel 1,4-disubstituted piperazines, including derivatives with structural similarities to this compound, demonstrated potent antibacterial activities against resistant strains of bacteria. This research highlights the therapeutic potential of piperazine moieties in addressing antibiotic resistance, reinforcing their value in drug development (Shroff et al., 2022).
Molecular Interaction Studies
Investigations into the molecular interactions of piperazine derivatives with specific receptors, such as the CB1 cannabinoid receptor, provide deep insights into their binding mechanisms and functional properties. These studies are crucial for understanding the structural requirements for receptor affinity and activity, guiding the design of more effective and selective drugs (Shim et al., 2002).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(4-methylphenyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c1-14-5-7-15(8-6-14)17(21)20-12-10-19(11-13-20)16-4-2-3-9-18-16/h2-9H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVWNWKJWEOCQGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24792174 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-fluoro-N-[2-(3-pyridinylamino)ethyl]-2-quinolinecarboxamide](/img/structure/B5549125.png)
![N-methyl-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide hydrochloride](/img/structure/B5549129.png)

![N,N-dimethyl-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinesulfonamide](/img/structure/B5549140.png)
![6-(1-piperidinyl)-2-(2-pyridinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5549150.png)
![3-methyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5549156.png)

![1,2,2-trimethyl-3-{[2-(phenoxyacetyl)hydrazino]carbonyl}cyclopentanecarboxylic acid](/img/structure/B5549171.png)
![3-[4-(cyclopentylcarbonyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5549190.png)
![8-[(2,8-dimethylquinolin-3-yl)carbonyl]-3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5549198.png)
![N~2~-{[2-(4-methoxyphenyl)-8-methyl-3-quinolinyl]methyl}-N~1~,N~2~-dimethylglycinamide](/img/structure/B5549199.png)

![5-[(3-fluorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylic acid](/img/structure/B5549219.png)
![2-{[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio]methyl}benzonitrile](/img/structure/B5549224.png)